molecular formula C5H6N2O2S B13868848 N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide

N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide

Cat. No.: B13868848
M. Wt: 158.18 g/mol
InChI Key: ZCQUZRYFGRPNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide is a heterocyclic compound featuring a thiazole ring substituted with a ketone group at position 5 and an acetamide moiety at position 2.

Properties

IUPAC Name

N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2S/c1-3(8)7-5-6-2-4(9)10-5/h2H2,1H3,(H,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCQUZRYFGRPNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NCC(=O)S1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. This reaction results in the formation of an ester compound during the early stage of synthesis . Another method involves the reaction of 5-methyl-1,3-thiazol-2-amine with bromoacetyl bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents like ethanol or chloroform .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiazolidines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, it may bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks and cell death .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

  • Thiazole vs. Thiazolidinone: N-(5-oxo-4H-1,3-thiazol-2-yl)acetamide contains an unsaturated thiazole ring, whereas compounds like N-(4-oxo-2-thioxothiazolidin-3-yl)acetamide () feature a saturated thiazolidinone core. The thiazolidinone’s 4-oxo and 2-thioxo groups enhance electrophilicity, impacting reactivity and interactions with biological targets. For example, thioxothiazolidinyl-acetamides in exhibit urease inhibition, attributed to the thioxo group’s nucleophilic susceptibility .

Substituent Effects on Physical and Chemical Properties

  • Arylidene Derivatives: Compounds such as 2-{[5-(4-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino}-N-(4-methoxyphenyl)-2-thioxoacetamide () demonstrate how arylidene substituents (e.g., 4-chlorophenyl, indole) influence melting points (147–207°C) and solubility. Electron-withdrawing groups (e.g., -Cl, -NO₂) increase melting points due to enhanced intermolecular forces .
  • In contrast, simpler phenyl derivatives (e.g., N-[4-(3-chloro-4-fluorophenyl)-1,3-thiazol-2-yl]acetamide in ) prioritize steric and electronic effects for kinase activation .

Data Tables

Table 1. Physical Properties of Selected Acetamide Derivatives

Compound Substituents Melting Point (°C) Yield (%) Biological Activity Reference
N-(4-methoxyphenyl)-2-thioxoacetamide 4-chlorobenzylidene 186–187 90 Urease inhibition
N-phenyl-2-thioxoacetamide 1H-indol-3-ylmethylene 206–207 83 Antiproliferative
Compound 3.1 (triazinoquinazolinyl) 3-methyl N/A N/A Colon cancer GI₅₀ 0.41 μM
Compound 6a (COX inhibitor) 4-hydroxy-3-methoxyphenyl N/A N/A COX-1 IC₅₀ 9.01 mM

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., ) enhance thermal stability and bioactivity by increasing electrophilicity.
  • Heteroaromatic Extensions: Coumarin () or triazinoquinazolinyl () moieties improve DNA/protein binding via π-π stacking.
  • Thioxo vs. Oxo Groups : Thioxo derivatives () show higher enzymatic inhibition (e.g., urease), whereas 5-oxo analogs may prioritize stability over reactivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.